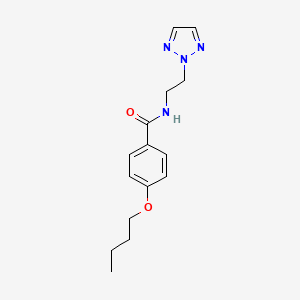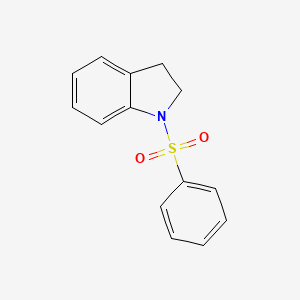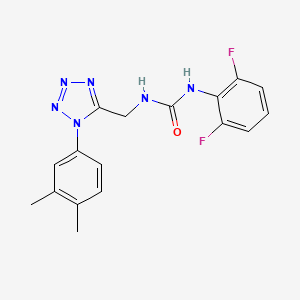
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide, also known as CDMPA, is a chemical compound that has been the subject of scientific research due to its potential for use in the development of new drugs. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
作用机制
The mechanism of action of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to act as a selective inhibitor of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of a variety of cellular processes, including the transport of proteins and the maintenance of the cytoskeleton. By inhibiting HDAC6, 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide may have potential therapeutic applications in the treatment of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the growth and migration of cancer cells. In addition, 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide in lab experiments is its selectivity for HDAC6, which allows for the specific inhibition of this enzyme without affecting other HDACs. This can be useful in studying the role of HDAC6 in cellular processes. However, one limitation of using 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for research on 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide. One area of interest is the development of new drugs based on 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide for the treatment of cancer and neurodegenerative diseases. Another area of research is the study of the role of HDAC6 in cellular processes, and the potential therapeutic applications of HDAC6 inhibition. Additionally, further studies are needed to fully understand the mechanism of action of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide and its potential side effects.
合成方法
The synthesis of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide involves several steps, including the preparation of intermediates and the final coupling reaction. The first step involves the preparation of 3,4-dimethoxybenzaldehyde and pyridine-2-carboxylic acid. These two compounds are then used to synthesize the intermediate 3,4-dimethoxyphenyl(pyridin-2-ylmethyl)amine. The final step involves the coupling of this intermediate with 2-chloroacetyl chloride to produce 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide.
科学研究应用
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been the subject of scientific research due to its potential for use in the development of new drugs. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively.
属性
IUPAC Name |
2-chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-21-14-7-6-13(9-15(14)22-2)19(16(20)10-17)11-12-5-3-4-8-18-12/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKIHVXTZRAXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC2=CC=CC=N2)C(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416826 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2745855.png)

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2745860.png)

![5-Butylsulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2745863.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2745866.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methylbenzamide](/img/structure/B2745868.png)

![4-((3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2745871.png)


![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2745875.png)
![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]methyl}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)methyl]-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one dihydrate](/img/structure/B2745876.png)